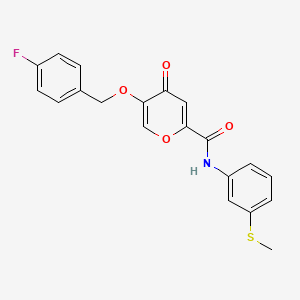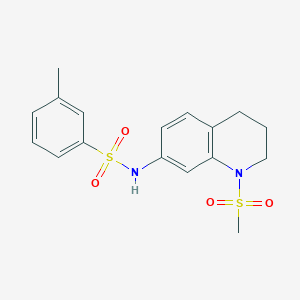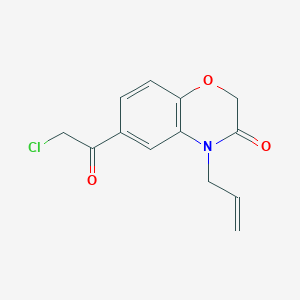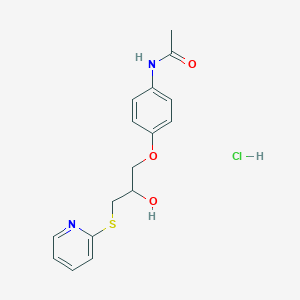
5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step reactions, starting with an appropriate precursor. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide described in the first paper involves condensation of dimethylamine with a pyrazolo-pyrimidine intermediate, which itself is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a difluorinated butanedione and subsequent saponification . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting with a fluorinated benzyl precursor and involving cyclisation and amide formation steps.
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities has been determined using single crystal X-ray diffraction data . The crystal packing of these compounds is influenced by various intermolecular interactions, such as hydrogen bonds and weak fluorine interactions. For the compound , one could expect similar interactions to influence its crystal structure, given the presence of the amide group and the fluorinated aromatic ring.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds studied. However, the presence of amide and fluorinated aromatic groups in the compounds suggests that they could participate in further chemical transformations, such as nucleophilic substitution reactions where the fluorine atom could be displaced, or reactions at the amide functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are not explicitly detailed. However, the presence of fluorine atoms typically increases the compound's stability and lipophilicity, which can be important for biological activity. The amide group is a common feature in drug molecules and can engage in hydrogen bonding, affecting solubility and bioavailability . The compound "5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide" would likely exhibit similar properties due to its structural features.
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds containing fluoro-benzoyl groups have been synthesized for various research applications, including the development of novel fluorocontaining substituted amides and pyrazolo derivatives. These synthesis processes often involve reactions with primary and secondary amines, leading to the formation of structurally diverse molecules with potential biological activities (Eleev et al., 2015).
Biological Activities
- Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases synthesized from benzoyl compounds have been investigated for their in vitro cytotoxic activity against various cancer cell lines. These compounds, characterized by their structural uniqueness, have shown promising results in preliminary screenings for anticancer properties (Hassan et al., 2015).
- The antimicrobial potential of fluoro-benzamides, particularly against a range of bacterial and fungal strains, has been explored through the synthesis of 5-arylidene derivatives. These compounds have shown significant activity, highlighting the critical role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).
Structural Analysis and Mechanisms
- The crystal structures of various fluorine-containing compounds have been determined to understand their molecular configurations better. This information is crucial for designing molecules with specific properties and activities, including the potential for photochromic behavior and logic gate applications in material science (Xie et al., 2009).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(3-methylsulfanylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c1-27-16-4-2-3-15(9-16)22-20(24)18-10-17(23)19(12-26-18)25-11-13-5-7-14(21)8-6-13/h2-10,12H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGXPGERONWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)




![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)
![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)


![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)
